molecular formula C22H28N2O3 B2980456 Strychnospermine

Strychnospermine

Cat. No.: B2980456
M. Wt: 368.5 g/mol
InChI Key: ZOBRSZBLMUQBPR-ZYRRMHTPSA-N
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Description

Strychnospermine is an alkaloid isolated from the plant species Strychnos psilosperma. It is structurally related to the well-known alkaloid strychnine. This compound is characterized by its complex molecular structure, which includes a methoxyl group and a methylimino group .

Preparation Methods

Synthetic Routes and Reaction Conditions: Strychnospermine can be synthesized through a series of chemical reactions involving the precursor compounds found in Strychnos psilosperma. The synthesis involves the following steps:

Industrial Production Methods: Industrial production of this compound involves large-scale extraction from Strychnos psilosperma, followed by purification using chromatographic techniques. The process is optimized to ensure high yield and purity of the compound .

Types of Reactions:

Common Reagents and Conditions:

Major Products Formed:

Properties

IUPAC Name

1-[(12S,13R,16R,17S,18R,20S)-8-methoxy-16-methyl-15-oxa-1,11-diazahexacyclo[15.3.1.04,12.04,20.05,10.013,18]henicosa-5(10),6,8-trien-11-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H28N2O3/c1-12-16-10-23-7-6-22-18-5-4-14(26-3)8-19(18)24(13(2)25)21(22)17(11-27-12)15(16)9-20(22)23/h4-5,8,12,15-17,20-21H,6-7,9-11H2,1-3H3/t12-,15+,16+,17-,20+,21+,22?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOBRSZBLMUQBPR-ZYRRMHTPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC45C3CC2C(C4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]1[C@@H]2CN3CCC45[C@@H]3C[C@@H]2[C@H]([C@@H]4N(C6=C5C=CC(=C6)OC)C(=O)C)CO1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H28N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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